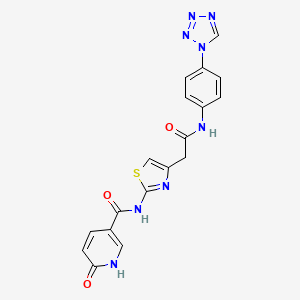![molecular formula C19H16ClN3O2S B2625274 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893992-69-3](/img/structure/B2625274.png)
2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the searched resources. Typically, compounds of this nature can undergo various organic reactions, but the specifics would depend on the reaction conditions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Research by Tao Jian-wei (2009) demonstrated the synthesis of a related compound, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide, highlighting the chemical processes and optimal conditions such as reaction temperature and time.
- Structural Analysis : The structure of similar compounds has been characterized using various methods like IR, 1HNMR, and elemental analysis.
Antitumor and Anticancer Research
- Potential Antitumor Activity : A study by L. Yurttaş et al. (2015) evaluated derivatives of benzothiazole, including compounds structurally similar to 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, for antitumor activities against various human tumor cell lines.
- Cytotoxic Activity : Research on novel compounds bearing imidazo[2,1-b]thiazole scaffolds, related to the chemical , demonstrated potential cytotoxic effects against human cancer cell lines. This study by H. Ding et al. (2012) highlights the relevance of such compounds in cancer research.
Antibacterial and Antimicrobial Applications
- Antibacterial Activities : Studies like the one by Krunal V. Juddhawala et al. (2011) and B. Mistry et al. (2009) have shown that similar compounds exhibit significant antibacterial activity against various bacterial strains.
Antiinflammatory and Antioxidant Properties
- Antiinflammatory Activity : Compounds structurally related to this compound have demonstrated antiinflammatory properties, as evidenced by studies like that of I. Lantos et al. (1984).
- Antioxidant Properties : Research by G. Ayhan-Kılcıgil et al. (2012) on derivatives of benzimidazole and thiazolidine, similar to the compound , indicates significant antioxidant effects.
Antituberculosis and Anticonvulsant Applications
- Antituberculosis Activity : A study by N. Ulusoy (2002) explored the antituberculosis potential of related compounds, providing insights into the utility of such chemicals in combating tuberculosis.
- Anticonvulsant Evaluation : Research on indoline derivatives of compounds similar to this compound has shown promising anticonvulsant effects. The study by R. Nath et al. (2021) adds to the understanding of such applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-14-3-7-16(8-4-14)25-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-26-19(23)22-17/h1-8,11H,9-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWBZNYJPVJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

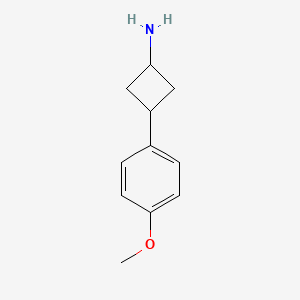
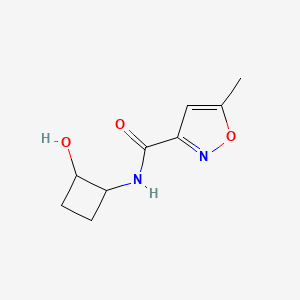

![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)
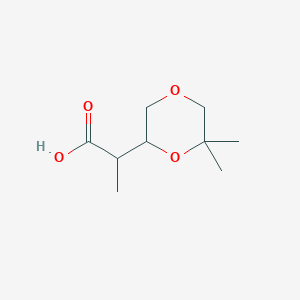
![1-(Thieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B2625199.png)

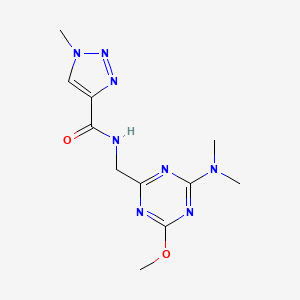

![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)
![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)
